molecular formula C24H19N5O2S B2395146 1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole CAS No. 904586-00-1

1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole

Cat. No.: B2395146
CAS No.: 904586-00-1
M. Wt: 441.51
InChI Key: UVYHDQODLWMOGF-UHFFFAOYSA-N
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Description

The compound 1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole is a heterocyclic molecule featuring a fused triazoloquinazoline core modified with a 4-methylbenzenesulfonyl group at position 3 and a 2,3-dihydroindole moiety at position 3. The triazolo[1,5-a]quinazoline scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

5-(2,3-dihydroindol-1-yl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O2S/c1-16-10-12-18(13-11-16)32(30,31)24-23-25-22(28-15-14-17-6-2-4-8-20(17)28)19-7-3-5-9-21(19)29(23)27-26-24/h2-13H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYHDQODLWMOGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole is a complex organic molecule belonging to the class of triazoloquinazolines. Its unique structural features suggest potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

This compound includes:

  • A triazole ring fused with a quinazoline core .
  • A methylbenzenesulfonyl group , which enhances its lipophilicity and may influence its interaction with biological targets.
  • An indole moiety , known for its diverse pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit significant biological activities. Notable activities include:

  • Anticancer Effects : Triazoloquinazolines have shown promise in inhibiting various cancer cell lines.
  • Antimicrobial Properties : Some derivatives have demonstrated effective antimicrobial activity against a range of pathogens.
  • Anti-inflammatory Actions : Compounds in this class often exhibit anti-inflammatory effects, potentially through modulation of signaling pathways.

Anticancer Activity

A series of studies focused on the antiproliferative effects of triazoloquinazoline derivatives. For instance, a related compound was tested against several human cancer cell lines (MGC-803, HCT-116, MCF-7) and showed IC50 values indicating potent activity:

CompoundCell LineIC50 (µM)
H12MGC-8039.47
H12HCT-1169.58
H12MCF-713.1

These findings suggest that modifications to the triazoloquinazoline structure can enhance anticancer efficacy by inducing apoptosis and cell cycle arrest through pathways such as ERK signaling .

Antimicrobial Activity

Similar compounds have been evaluated for their antimicrobial properties. A derivative with a piperazine structure exhibited significant antimicrobial activity against various bacterial strains. The presence of the sulfonyl group was crucial for enhancing this activity .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of triazoloquinazolines. In one study, compounds were shown to inhibit LPS-induced NF-kB/AP-1 reporter activity, demonstrating their capability to modulate inflammatory responses effectively .

The biological activity of 1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole is likely mediated through various mechanisms:

  • Inhibition of key signaling pathways : Such as ERK and NF-kB pathways.
  • Induction of apoptosis : Through activation of caspases and regulation of apoptosis-related proteins.
  • Cell cycle modulation : Inducing G2/M phase arrest in cancer cells.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The triazolo[1,5-a]quinazoline core is shared among several analogs, but substituent variations significantly influence physicochemical and biological properties:

Compound Name Substituents at Position 3 Substituents at Position 5 Key Synthetic Route
Target Compound 4-Methylbenzenesulfonyl 2,3-Dihydro-1H-indole Condensation/cyclization (inferred)
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 2,5-Dimethylbenzenesulfonyl N-(4-Methylbenzyl)amine Multi-step substitution/amination
2-Methylsulfonyl-[1,2,4]triazolo[1,5-a]quinazolin-5(4H)-one Methylsulfonyl Ketone (5-one) Oxidation of methylsulfanyl precursor

Key Observations :

  • Compared to the methylsulfonyl group in , the aromatic sulfonyl group may improve π-π stacking interactions in target binding.
  • Position 5 Modifications : The dihydroindole moiety in the target compound introduces a bicyclic, partially saturated system, contrasting with the planar amine in and the ketone in . This could reduce crystallinity but improve membrane permeability.

Physicochemical and Functional Implications

Planarity and Crystallinity

The triazoloquinazoline core in is fully planar, facilitating strong intermolecular hydrogen bonds (N–H⋯O) and crystalline packing . In contrast, the dihydroindole substituent in the target compound introduces non-planarity, which may reduce crystallinity but enhance solubility in lipid-rich environments.

Electronic Effects

  • The 4-methylbenzenesulfonyl group in the target compound provides moderate electron-withdrawing effects, balancing reactivity and stability.

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